
Benzenethiol, thiobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenethiol, thiobis- (also known as 4,4’-Thiobisbenzenethiol) is an organosulfur compound with the molecular formula C12H10S3. It is a derivative of benzenethiol, where two benzenethiol molecules are linked by a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenethiol, thiobis- can be synthesized through the reaction of benzenethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, benzenethiol, thiobis- is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often used as an intermediate in the production of dyes and other chemicals .
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, thiobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of benzenethiol.
Scientific Research Applications
Benzenethiol, thiobis- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer and intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of benzenethiol, thiobis- involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with proteins, affecting their structure and function. It can also undergo redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: A simpler analog with a single thiol group.
Diphenyl disulfide: Contains two phenyl groups linked by a disulfide bond.
Thiophenol: Another name for benzenethiol, with similar properties.
Uniqueness
Benzenethiol, thiobis- is unique due to its structure, which allows it to form multiple disulfide bonds and undergo various chemical reactions. This makes it a versatile compound with diverse applications in different fields .
Properties
CAS No. |
174545-71-2 |
|---|---|
Molecular Formula |
C12H10S3 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-(2-sulfanylphenyl)sulfanylbenzenethiol |
InChI |
InChI=1S/C12H10S3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H |
InChI Key |
CNLFWWJPDJEDGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S)SC2=CC=CC=C2S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


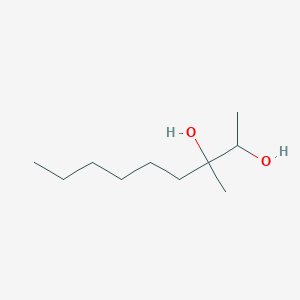
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
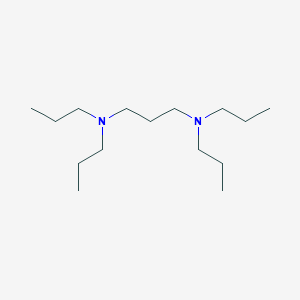
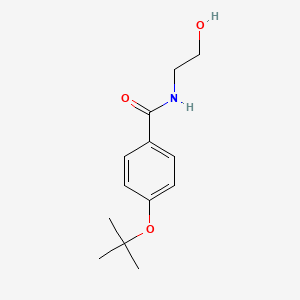

![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
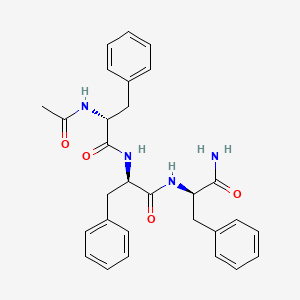
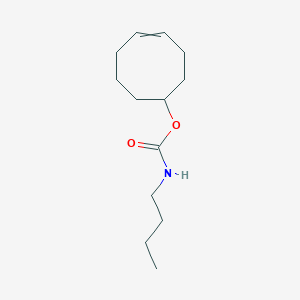



![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
